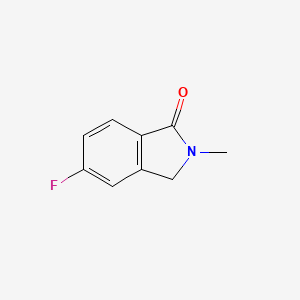

5-Fluoro-2-methylisoindolin-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8FNO |

|---|---|

Molecular Weight |

165.16 g/mol |

IUPAC Name |

5-fluoro-2-methyl-3H-isoindol-1-one |

InChI |

InChI=1S/C9H8FNO/c1-11-5-6-4-7(10)2-3-8(6)9(11)12/h2-4H,5H2,1H3 |

InChI Key |

KIBXTNBHHWRGJQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(C1=O)C=CC(=C2)F |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Reactions Involving 5 Fluoro 2 Methylisoindolin 1 One and Its Analogs

Mechanistic Pathways of Isoindolinone Ring Formation

The construction of the isoindolinone ring can be achieved through various synthetic strategies, each proceeding via distinct mechanistic pathways. This section will explore three key mechanistic approaches.

Photoinduced Electron Transfer Processes in Phthalimide (B116566) Transformations

Photoinduced electron transfer (PET) involving phthalimides and their derivatives represents a powerful tool for the formation of C-C bonds and the synthesis of complex nitrogen-containing heterocycles, including isoindolinones. The photochemical reactivity of phthalimides is largely governed by the high oxidizing power of their excited singlet and triplet states.

Upon photoexcitation, the phthalimide moiety can act as an electron acceptor, initiating an electron transfer from a suitable electron donor. This process generates a radical ion pair, the fate of which determines the final product distribution. The subsequent steps can involve back electron transfer, direct radical ion combination, or the extrusion of a leaving group.

The feasibility of a PET process can be estimated using the Rehm-Weller equation, which considers the excitation energy of the phthalimide and the oxidation potential of the donor. For instance, N-alkylphthalimides exhibit weak fluorescence and can undergo intersystem crossing to the triplet state. The triplet state, with a lower excitation energy than the singlet state, possesses a reduced but still significant oxidizing power.

The rate of PET is a critical factor in the efficiency of these transformations. Studies on substituted phthalimides have revealed that the rate constants for PET from the singlet excited state can be significantly influenced by the nature of the substituents. For example, the estimated rate constants for PET in the singlet excited states for methoxy- and amino-substituted phthalimides are approximately (2.0 ± 0.1) × 10⁹ s⁻¹ and (3.4 ± 1.0) × 10⁷ s⁻¹, respectively. acs.org This highlights the electronic influence of substituents on the PET process.

| Donor Substituent | Estimated Rate Constant for PET (s⁻¹) |

| Methoxy | (2.0 ± 0.1) × 10⁹ |

| Amino | (3.4 ± 1.0) × 10⁷ |

| Data for PET in the singlet excited states of substituted phthalimides. acs.org |

Brønsted Acid-Promoted C(sp³)-H Functionalization Mechanisms

Brønsted acid catalysis has emerged as a valuable strategy for the synthesis of isoindolinones through the functionalization of C(sp³)-H bonds. These reactions often proceed through the in situ generation of a reactive N-acyliminium ion intermediate from a 3-hydroxyisoindolinone precursor.

The mechanism commences with the protonation of the hydroxyl group of the 3-hydroxyisoindolinone by the Brønsted acid. This is followed by the elimination of a water molecule to generate the electrophilic N-acyliminium ion. This highly reactive intermediate is then susceptible to nucleophilic attack. In the context of C(sp³)-H functionalization, a suitable nucleophile, often an activated methyl or methylene (B1212753) group on another molecule, attacks the N-acyliminium ion, leading to the formation of a new C-C bond and the construction of the isoindolinone scaffold.

A proposed stepwise mechanism for a Brønsted acid-catalyzed reaction between an enamide and a 3-hydroxyisoindolinone suggests the formation of an acylimine species, which then undergoes addition by the enamide. clockss.org The stereoselectivity of such reactions can be high, and in some cases, the process is under thermodynamic control, leading to the preferential formation of the most stable product. acs.org The efficiency of these reactions can be influenced by the choice of Brønsted acid, with catalysts like p-toluenesulfonic acid proving effective. clockss.org

Indium-Mediated Reductive Condensation Reactions: Mechanistic Insights

Indium-mediated reactions offer a powerful and often environmentally benign approach to the synthesis of heterocyclic compounds. One notable application is the reductive condensation of nitroarenes with o-phthalaldehyde (B127526) to furnish isoindolin-1-ones.

The proposed mechanism for this one-pot synthesis involves the initial reduction of the nitroarene by indium metal in the presence of an acid, such as acetic acid. clockss.org This reduction generates an in situ aniline (B41778) intermediate. Subsequently, the newly formed aniline undergoes a condensation reaction with one of the aldehyde groups of o-phthalaldehyde to form an imine intermediate. The reaction then proceeds via an intramolecular cyclization, where the nitrogen of the imine attacks the second aldehyde group. Finally, a subsequent oxidation step, potentially facilitated by the reaction conditions or workup, leads to the formation of the isoindolin-1-one (B1195906) ring system. This method provides a direct route to isoindolinones from readily available starting materials. clockss.org

Reaction Kinetics and Thermodynamic Analyses of Isoindolinone Synthesis

A comprehensive understanding of the kinetics and thermodynamics of isoindolinone synthesis is essential for optimizing reaction conditions and maximizing yields. While detailed kinetic and thermodynamic data for the synthesis of 5-Fluoro-2-methylisoindolin-1-one are not extensively available in the literature, analysis of related systems and computational studies can provide valuable insights.

For instance, in the context of biological activity, which is intrinsically linked to the thermodynamics of binding, the inhibitory potential of novel isoindolinone derivatives against human carbonic anhydrase (hCA) I and II isozymes has been evaluated. Although not a direct measure of reaction kinetics, these values reflect the thermodynamic favorability of the interaction between the isoindolinone scaffold and a biological target.

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

| 2a | 87.08 ± 35.21 | 160.34 ± 46.59 |

| 2b | 41.38 ± 12.37 | 100.08 ± 32.14 |

| 2c | 20.35 ± 6.47 | 39.46 ± 11.28 |

| 2d | 11.48 ± 4.18 | 9.32 ± 2.35 |

| 2e | 25.14 ± 8.15 | 45.67 ± 15.33 |

| 2f | 15.72 ± 5.29 | 21.88 ± 7.19 |

| Inhibitory constants (Kᵢ) of novel isoindolinone derivatives against hCA I and hCA II. |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 5 Fluoro 2 Methylisoindolin 1 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Fluoro-2-methylisoindolin-1-one is expected to provide distinct signals for each unique proton environment. The N-methyl group would appear as a sharp singlet, typically in the range of 2.5-3.5 ppm. The methylene (B1212753) (CH₂) protons of the isoindolinone ring are expected to produce a singlet around 4.0-5.0 ppm. The three aromatic protons will appear in the downfield region (approximately 7.0-8.0 ppm) and will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling. The fluorine atom at the C-5 position will influence the signals of adjacent protons, introducing additional complexity and providing crucial structural information.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are anticipated. The carbonyl carbon (C=O) of the lactam is the most deshielded, appearing significantly downfield (160-180 ppm). The aromatic carbons will resonate in the 110-150 ppm range, with the carbon directly bonded to the fluorine atom (C-5) showing a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also show smaller, multi-bond couplings to fluorine. The N-methyl carbon and the methylene carbon are expected in the upfield region, typically around 25-35 ppm and 40-50 ppm, respectively.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Splitting Patterns |

|---|---|---|---|

| N-CH₃ | 2.5 - 3.5 (singlet) | 25 - 35 | N/A |

| CH₂ | 4.0 - 5.0 (singlet) | 40 - 50 | N/A |

| Aromatic CH | 7.0 - 8.0 (multiplets) | 110 - 140 | Doublets, triplets of doublets due to H-H and H-F coupling |

| Quaternary C (Aromatic) | N/A | 120 - 150 | C-F coupling observable |

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. sigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would be used to establish the connectivity between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. sigmaaldrich.com It would be used to unambiguously link each proton signal (N-CH₃, CH₂, aromatic CH) to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). sigmaaldrich.com HMBC is crucial for piecing together the molecular puzzle. For instance, correlations would be expected from the N-methyl protons to the carbonyl carbon and the quaternary carbon of the isoindolinone ring. Similarly, the methylene protons would show correlations to the aromatic ring carbons, confirming the fusion of the five-membered ring to the benzene (B151609) ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. For this compound (molecular formula C₉H₈FNO), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its exact mass (165.06 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic losses. Common fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the molecular ion to give an [M-15]⁺ fragment.

Loss of carbon monoxide (CO) from the lactam ring, a common fragmentation for such structures, resulting in an [M-28]⁺ fragment.

Cleavage of the five-membered ring, leading to other diagnostic fragment ions.

Predicted Mass Spectrometry Fragments

| Fragment | Proposed Structure/Loss | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 165 |

| [M-15]⁺ | Loss of •CH₃ | 150 |

Note: The relative abundance of these fragments depends on the ionization energy and the stability of the resulting ions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be dominated by a strong absorption band for the amide carbonyl (C=O) stretch.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide C=O | Stretch | 1680 - 1720 (strong) |

| Aromatic C=C | Stretch | 1450 - 1600 (multiple bands) |

| C-N | Stretch | 1200 - 1350 |

| C-F | Stretch | 1000 - 1400 (strong) |

| Aromatic C-H | Stretch | 3000 - 3100 |

The presence and position of these bands would confirm the key structural components of the molecule. The region below 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern of absorptions characteristic of the entire molecule.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

Should this compound be crystallized, single-crystal X-ray diffraction would provide the ultimate proof of its structure. This technique maps the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and torsional angles. It would confirm the planarity of the isoindolinone ring system and reveal the exact conformation of the molecule in the solid state. Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing arrangement.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Molecules with conjugated π-systems, such as the aromatic and carbonyl groups in this compound, exhibit characteristic absorptions. The spectrum is expected to show absorptions corresponding to π → π* transitions within the benzene ring and the conjugated lactam system. The position of the maximum absorbance (λ_max) provides information about the extent of conjugation. The presence of the fluorine atom and the methyl group may cause slight shifts (hypsochromic or bathochromic) in the absorption maxima compared to the unsubstituted parent compound.

Computational Chemistry and Molecular Modeling Approaches for 5 Fluoro 2 Methylisoindolin 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of 5-Fluoro-2-methylisoindolin-1-one. These methods, rooted in quantum mechanics, provide a detailed description of the molecule's electronic structure, which governs its chemical behavior.

Density Functional Theory (DFT) Applications in Conformational and Electronic Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study isoindolinone derivatives to understand their conformational and electronic characteristics. nih.govmdpi.com DFT calculations can predict the most stable conformation of the molecule by exploring its potential energy surface. nih.gov This is crucial as the three-dimensional shape of a molecule dictates how it interacts with biological targets.

For instance, DFT studies on related isoindole derivatives have been used to analyze the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The energies of HOMO and LUMO are critical in determining a molecule's reactivity; a small HOMO-LUMO gap often suggests high reactivity. researchgate.net In one study, DFT calculations revealed that the HOMO was localized over the substituted aromatic ring, while the LUMO was predominantly on the indole (B1671886) side of the molecule, indicating specific regions of electrophilic and nucleophilic reactivity. nih.govmdpi.com

Furthermore, DFT can be augmented with dispersion energy terms (DFT-D) to accurately account for stabilizing interactions, such as those between alkyl chains, which is essential for a precise conformational analysis. arxiv.org The results from DFT calculations, such as optimized molecular structures, are often found to be in good agreement with experimental data from techniques like X-ray diffraction. researchgate.net

Ab Initio Molecular Orbital Theory for Energetic and Geometrical Optimizations

Ab initio molecular orbital theory represents another class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. mdpi.com These methods are employed for the precise calculation of molecular energies and for optimizing the geometry of molecules like this compound. wayne.edu

Geometry optimization using ab initio methods, such as the Hartree-Fock (HF) method with various basis sets (e.g., 6-31G**), can provide detailed information on bond lengths and angles. mdpi.comresearchgate.net This information is vital for understanding the molecule's structural stability and how it might fit into the active site of a protein. For example, in studies of similar heterocyclic compounds, ab initio calculations have been used to determine the most stable tautomeric forms and their geometric parameters. researchgate.net

The choice of basis set is crucial for the accuracy of ab initio calculations. mdpi.com While larger basis sets generally provide more accurate results, they are also more computationally expensive. mdpi.com Therefore, a balance must be struck between accuracy and computational feasibility. For many organic molecules, basis sets like 6-31G(d,p) or cc-pVTZ are commonly used to achieve reliable results. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational landscape of this compound and its flexibility.

In the context of drug design, MD simulations are invaluable for assessing the stability of a ligand-protein complex. nih.gov For isoindolinone derivatives, MD simulations have been used to investigate their stability within the active site of target proteins. nih.gov These simulations can show how the ligand and protein move and adapt to each other, providing insights that are not available from static docking poses. The root-mean-square deviation (RMSD) of the ligand and protein backbone during the simulation is often used as a measure of the complex's stability. nih.gov

MD simulations are typically performed using force fields like Amber or CHARMm, which define the potential energy of the system. nih.govnih.gov The choice of force field and water model is important for the accuracy of the simulation. nih.gov

In Silico Predictions for Compound Properties Relevant to Biological Interactions

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. chemmethod.comnih.gov These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. chemmethod.com

For isoindolinone derivatives, various online tools and software can be used to predict properties such as oral bioavailability, lipophilicity (logP), and potential toxicity. nih.govresearchgate.net For example, Lipinski's rule of five is a commonly used filter to assess the drug-likeness of a compound based on its molecular weight, logP, and the number of hydrogen bond donors and acceptors. scispace.com Studies on related compounds have utilized these predictions to guide the design of new derivatives with improved ADMET profiles. nih.govnih.gov

Molecular Docking and Ligand-Protein Interaction Modeling for Isoindolinone Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. nih.gov This method is instrumental in understanding the binding mode of isoindolinone derivatives to their biological targets and in designing new, more potent inhibitors. nih.govnih.gov

Docking studies involve preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the binding affinity of different poses. nih.govscispace.com The results of molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues. mdpi.com For instance, docking studies on isoindolin-1-one (B1195906) derivatives have helped to elucidate their binding interactions with enzymes like urease and phosphoinositol-3-kinase γ (PI3Kγ). nih.govnih.gov These studies have been successful in rationalizing the experimentally observed biological activities. nih.gov

The development of reliable models for protein-ligand interactions is an ongoing area of research, with efforts focused on improving the accuracy of docking and scoring functions. youtube.com

Exploration of Biological Activities and Pharmacological Relevance of Isoindolinone Derivatives in Research

General Overview of Biological Activities of the Isoindolinone Scaffold

The isoindolinone scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. nih.govresearchgate.net Compounds incorporating this framework have been identified as having potential applications in oncology, infectious diseases, and inflammation. ontosight.aiontosight.airesearchgate.net

Natural products containing the isoindolinone core have shown diverse bioactivities, including anticancer and fibrinolytic properties. oncowitan.com The versatility of the isoindolinone structure allows for a wide range of biological actions, making it a focal point for medicinal chemists. nih.govontosight.ai Its derivatives have been explored for their potential as enzyme inhibitors, receptor modulators, and agents that can interfere with various cellular pathways. nih.govontosight.ai The inherent properties of the isoindolinone scaffold make it a valuable starting point for the development of new therapeutic agents. ontosight.ai

In Vitro Pharmacological Evaluation Methodologies

The pharmacological evaluation of isoindolinone derivatives heavily relies on a variety of in vitro methodologies to characterize their biological effects at the cellular and molecular levels. These assays are crucial for identifying lead compounds and understanding their mechanisms of action before proceeding to more complex in vivo studies.

Cell-Based Assays for Biological Responses

Cell-based assays are fundamental in assessing the biological responses of isoindolinone compounds. ontosight.ainih.gov These assays utilize living cells to measure various parameters such as cell viability, proliferation, and cytotoxicity.

One of the most common methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . jocpr.comacs.org This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability. nih.gov It is widely used to determine the cytotoxic effects of compounds on cancer cell lines. jocpr.comacs.org For instance, the cytotoxicity of isoindole-1,3-dione derivatives has been evaluated against various cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer), using the MTT assay. acs.org

Another important cell-based assay is the flow cytometry analysis using stains like Annexin-V and propidium (B1200493) iodide (PI). This technique is employed to investigate the type of cell death induced by a compound, distinguishing between apoptosis and necrosis. researchgate.net For example, it was used to determine that a specific 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione derivative induced both apoptosis and necrosis in Raji blood cancer cells. researchgate.net

Micronucleus assays are utilized to assess the genotoxicity of compounds, providing insights into their potential to cause DNA damage. nih.gov Additionally, cell proliferation assays are crucial for evaluating the antiproliferative activity of isoindolinone derivatives against various cancer cell lines. nih.govnih.gov

Biochemical Assays for Enzyme and Receptor Modulation

Biochemical assays are essential for investigating the direct interaction of isoindolinone derivatives with specific molecular targets, such as enzymes and receptors. ontosight.ai These assays are typically performed in a cell-free system using purified or isolated components.

Enzyme inhibition assays are a cornerstone of this evaluation, measuring the ability of a compound to inhibit the activity of a specific enzyme. For example, the inhibitory potential of novel isoindolinone derivatives against human carbonic anhydrase (hCA) I and II isozymes has been evaluated and compared to the standard inhibitor, acetazolamide. nih.gov Similarly, the inhibitory activity of isoindolinone-N-benzyl pyridinium (B92312) hybrids against acetylcholinesterase (AChE) has been assessed. nih.gov The 50% inhibitory concentration (IC50) is a key parameter determined from these assays, indicating the potency of the inhibitor. nih.gov

Kinase activity screening methods are employed to evaluate the effect of compounds on various kinases, which are often implicated in cancer development. biomolther.org For instance, the inhibitory activity of certain isoindolinone derivatives against enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase and cyclin-dependent kinase 2 (CDK-2) has been evaluated. nih.gov

Western blot analysis is another biochemical technique used to establish the selectivity of an inhibitor for specific enzymes. nih.gov For example, it has been used to confirm that a particular isoindolinone derivative is a selective inhibitor of HDAC1-3. nih.gov Furthermore, electrochemical methods have been developed for the rapid evaluation of enzyme inhibition, such as for indoleamine 2,3-dioxygenase (IDO), an immune-modulating enzyme. mdpi.com

Specific Biological Activity Research Areas for Isoindolinone Compounds

The versatile scaffold of isoindolinone has led to its investigation in several key areas of therapeutic research, most notably in the development of antimicrobial, antiviral, and anticancer agents.

Antimicrobial and Antiviral Activity Research

The isoindolinone framework is a recognized pharmacophore with significant potential in the development of antimicrobial and antiviral agents. nih.govontosight.aijmchemsci.comresearchgate.net

In the realm of antibacterial activity , isoindolinone derivatives have demonstrated efficacy against a range of both Gram-positive and Gram-negative bacteria. nih.govderpharmachemica.com For example, certain derivatives have shown promising activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. derpharmachemica.com The presence of a carboxyl functional group appears to be important for the antibacterial action of some of these compounds. derpharmachemica.com The mechanism of action can vary, with some derivatives inhibiting bacterial enzymes like DNA gyrase and topoisomerase IV. derpharmachemica.com

With respect to antiviral activity , isoindolinone derivatives have been investigated for their effects against several human viruses. jmchemsci.comresearchgate.net Research has shown that these compounds can target various stages of the viral life cycle. researchgate.net For instance, some derivatives have demonstrated activity against the influenza A virus (H1N1). researchgate.net The antiviral potential of isoindolinones is an active area of research, with studies exploring their efficacy against viruses like SARS-CoV-2. actanaturae.ru The development of isoquinolone derivatives, a related class of compounds, has also shown promise in inhibiting influenza virus polymerase activity. mdpi.comnih.gov

Antitumor and Antiproliferative Activity Investigations

A significant area of research for isoindolinone compounds is their potential as antitumor and antiproliferative agents. nih.govontosight.aiontosight.ainih.gov Numerous studies have highlighted the ability of these derivatives to inhibit the growth of various cancer cell lines. jocpr.comnih.govconsensus.app

The antiproliferative effects of isoindolinone derivatives have been observed in a variety of cancer cell types, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116). nih.govnih.govconsensus.app For example, certain 3-methyleneisoindolin-1-one (B1254794) derivatives have exhibited GI50 values of less than 10 μM in the MCF-7 human breast cancer cell line. nih.gov Similarly, a ferrocene-substituted isoindolinone derivative demonstrated potent anticancer activity with IC50 values of 1.0 and 1.5 µM against A549 and MCF-7 cell lines, respectively. consensus.app

The proposed mechanism for the antitumor activity of some isoindolinone derivatives involves the inhibition of key enzymes in cancer progression, such as histone deacetylases (HDACs). nih.gov Several novel isoindolinone derivatives have demonstrated nanomolar IC50 values against HDAC1. nih.gov Another mechanism involves the inhibition of protein kinases, which are crucial for cancer cell signaling. nih.gov For instance, some derivatives have shown inhibitory activity against EGFR TK and CDK-2. nih.gov The design of multi-targeted agents is also an area of interest, with some isoindoline-1,3-dione derivatives showing affinity for various cancer-related targets like VEGFR, EGFR, and PDGFR. researchgate.net

Table 1: Investigated Biological Activities of Isoindolinone Derivatives

| Biological Activity | Target/Model | Key Findings |

| Antimicrobial | B. subtilis, S. aureus, E. coli, P. aeruginosa | Promising antibacterial activity, with some derivatives showing MIC values in the low µg/mL range. nih.govderpharmachemica.com |

| Antiviral | Influenza A virus (H1N1), SARS-CoV-2 | Inhibition of viral replication. researchgate.netactanaturae.ru Some isoquinolone derivatives inhibit viral polymerase. mdpi.comnih.gov |

| Antitumor | MCF-7, A549, HCT-116, HepG2, K562 cell lines | Potent antiproliferative activity with low micromolar IC50 values. jocpr.comnih.govnih.govconsensus.app |

| Enzyme Inhibition | HDAC1, EGFR TK, CDK-2, Carbonic Anhydrase | Nanomolar inhibition of key enzymes involved in cancer and other diseases. nih.govnih.govnih.gov |

Central Nervous System (CNS) Activity Studies

Following a comprehensive review of publicly available scientific literature, no specific research studies investigating the central nervous system (CNS) activity of 5-Fluoro-2-methylisoindolin-1-one were identified. While broader classes of isoindolinone derivatives have been explored for potential CNS effects, data focusing explicitly on the 5-fluoro-2-methyl substituted variant is not available in the reviewed sources.

Immunomodulatory Properties in Research Models

An extensive search of scientific databases and research publications did not yield any studies specifically examining the immunomodulatory properties of this compound in research models. Research on the immunomodulatory potential of the isoindolinone scaffold exists, but specific findings for this compound have not been reported.

Enzyme Inhibition Studies (e.g., Dipeptidyl Peptidases, Urease, SKP2-CKS1, Kv1.5, EGFR)

There is a lack of specific research in the public domain detailing the enzyme inhibition properties of this compound against dipeptidyl peptidases, urease, SKP2-CKS1, Kv1.5, or EGFR. While some fluorinated compounds and other isoindolinone derivatives have been investigated as enzyme inhibitors, no data was found for this compound in these contexts. nih.gov

Metabotropic Glutamate (B1630785) Receptor Modulation Research

A thorough literature search found no direct evidence or research specifically investigating the modulation of metabotropic glutamate receptors by this compound. Although the isoindolinone core structure is present in some compounds studied for their effects on metabotropic glutamate receptors, research on the specific 5-fluoro-2-methyl derivative is not available in the reviewed scientific literature. nih.govwikipedia.org

Target Identification and Mechanistic Elucidation of Isoindolinone Biological Action

Methodologies for Identifying Molecular Targets of Isoindolinone Compounds

A variety of cutting-edge techniques are available to pinpoint the direct binding partners of isoindolinone compounds within the complex cellular proteome. These methods are crucial for understanding a compound's therapeutic effects as well as its potential off-target interactions.

Chemical proteomics has emerged as a powerful strategy for the deconvolution of drug targets by identifying the direct interactions between a small molecule and its protein partners in a complex biological sample. nih.gov This approach goes beyond traditional methods by focusing on the functional state of proteins and their interactions. Two main strategies within chemical proteomics are activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP). researchgate.net

In the context of isoindolinones, a compound like 5-Fluoro-2-methylisoindolin-1-one could be functionalized with a reactive group and a reporter tag. This modified probe would then be introduced to cell lysates or living cells. The probe would covalently bind to its protein targets, allowing for their subsequent enrichment and identification via mass spectrometry. nih.govresearchgate.net This method provides a direct readout of the proteins that physically interact with the isoindolinone core structure.

Key features of chemical proteomics approaches are summarized in the table below:

| Feature | Description |

| Principle | Utilizes chemically modified small molecules (probes) to capture and identify protein targets from complex mixtures. |

| Approach | Can be "compound-centric," focusing on the targets of a specific molecule, or "activity-based," targeting a class of enzymes. researchgate.net |

| Advantages | Allows for the identification of direct binding partners in a native biological context and can uncover novel targets. nih.gov |

| Challenges | Requires chemical synthesis of a functional probe, which may alter the compound's original binding properties. |

Affinity-based protein profiling (ABPP) is a specialized branch of chemical proteomics that employs chemical probes to map the active sites of enzymes. nih.govrsc.org These probes are typically designed with three key components: a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and enrichment. researchgate.net

For an isoindolinone compound, ABPP could be used to identify specific enzyme families that it interacts with. For instance, if this compound is suspected to inhibit a certain class of hydrolases, an ABPP probe based on its structure could be synthesized. Competition experiments, where the native compound is used to block the binding of the probe, can further validate the specificity of the interaction. nih.gov This technique is invaluable for discovering novel enzyme targets and for assessing the selectivity of a compound across entire enzyme families. nih.gov

Drug Affinity Responsive Target Stability (DARTS) is a label-free method for identifying the protein targets of small molecules. nih.govspringernature.comnih.gov The core principle of DARTS is that the binding of a small molecule to its target protein can increase the protein's stability and render it more resistant to proteolysis. frontiersin.org

To apply DARTS for this compound, cell lysates would be treated with the compound and then subjected to limited digestion by a protease, such as pronase or subtilisin. nih.govfrontiersin.org The resulting protein fragments are then separated by SDS-PAGE. Proteins that were stabilized by binding to the isoindolinone compound will be protected from digestion and will appear as more prominent bands on the gel compared to the control (untreated) sample. These protein bands can then be excised and identified using mass spectrometry. A major advantage of DARTS is that it does not require modification of the small molecule, thus preserving its native binding characteristics. springernature.com

Surface Plasmon Resonance (SPR) is a powerful optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time without the need for labels. harvard.edunih.govnih.gov In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and the other molecule (the analyte) is flowed over the surface. harvard.edu Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov

To investigate the targets of this compound using SPR, a potential target protein would be immobilized on the sensor chip. The isoindolinone compound would then be introduced as the analyte. The resulting sensorgram provides quantitative data on the association and dissociation rates of the binding event, from which the binding affinity (KD) can be calculated. youtube.com This technique is highly valuable for validating potential targets identified through other methods and for providing detailed kinetic information about the drug-target interaction. springernature.com

The Cellular Thermal Shift Assay (CETSA) is a biophysical method that allows for the assessment of target engagement by a small molecule within living cells. nih.govmdpi.com The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability. biorxiv.orgnih.gov

In a CETSA experiment designed to study this compound, intact cells would be treated with the compound. The cells are then heated to various temperatures, leading to the denaturation and aggregation of proteins. The soluble fraction of proteins is then analyzed, typically by Western blotting or mass spectrometry. A target protein that has bound to the isoindolinone compound will exhibit increased thermal stability and will therefore remain in the soluble fraction at higher temperatures compared to the unbound protein in control cells. nih.gov The development of high-throughput versions of CETSA has made it a valuable tool for confirming target engagement in a physiologically relevant context. biorxiv.orgresearchgate.net

The following table summarizes the key principles of the label-free target identification methods:

| Methodology | Principle | Key Advantage |

| DARTS | Ligand binding confers protection from proteolysis. nih.govspringernature.com | No modification of the small molecule is required. springernature.com |

| SPR | Measures changes in refractive index upon binding to an immobilized ligand. nih.gov | Provides real-time kinetic data (association and dissociation rates). youtube.com |

| CETSA | Ligand binding increases the thermal stability of the target protein. nih.govmdpi.com | Confirms target engagement in living cells and tissues. mdpi.com |

Elucidation of Molecular Mechanisms of Action for Biologically Active Isoindolinones

The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. nih.govnih.gov While the specific molecular mechanisms of this compound are not extensively documented, the broader class of isoindolinones has been shown to exert its effects through several key pathways.

For instance, some isoindolinone derivatives have been identified as inhibitors of carbonic anhydrases, with a sulfonyl group playing a key role in coordinating with the zinc ion in the enzyme's active site. nih.gov Other studies have shown that certain 3-methyleneisoindolinones can induce oxidative stress and disrupt the mitochondrial membrane potential in cancer cells, leading to apoptosis. acs.org Furthermore, the MDM2-p53 protein-protein interaction has been identified as a major molecular target for some isoindolinone inhibitors, which can reactivate the tumor suppressor function of p53. acs.org

The biological activity of isoindolinones is often linked to their ability to mimic the structures of protein components, allowing them to interfere with protein-protein interactions or bind to the active sites of enzymes. acs.org The diverse biological activities reported for this class of compounds, including anticancer, anti-inflammatory, and antimicrobial effects, suggest that different structural modifications of the isoindolinone core can lead to interactions with a wide range of molecular targets. nih.govresearchgate.netresearchgate.net Further research is needed to specifically elucidate the molecular pathways modulated by this compound.

Structure Activity Relationship Sar Studies and Rational Design in Isoindolinone Research

Principles of Structure-Activity Relationship (SAR) in Isoindolinone Chemistry

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. beilstein-journals.org Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of isoindolinone derivatives influences their biological activity. These studies systematically alter parts of the molecule to determine which functional groups and structural features are essential for the desired therapeutic effect.

The core of SAR in isoindolinone chemistry revolves around modifications at three main positions: the N-2 position of the lactam ring, the C-3 position, and the aromatic ring. Variations at these sites can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. For instance, the isoindolinone ring system itself is a key pharmacophore in many bioactive molecules, contributing to a wide array of therapeutic activities, including anxiolytic, antipsychotic, and anti-inflammatory effects. nih.gov

Influence of Substituent Effects on Biological Activity of Isoindolinones

The nature and position of substituents on the isoindolinone framework play a pivotal role in determining the biological activity of these compounds. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents can dramatically alter interactions with biological targets.

For example, in a series of isoindolinone-based inhibitors of PI3Kγ, a key enzyme in gastric carcinoma, the inhibitory activities varied significantly with different substitutions. nih.gov The diverse range of inhibitory concentrations (pIC50 from 5.27 to 9.20) highlights the sensitivity of the target to the chemical nature of the substituents. nih.gov Similarly, studies on isoindolinone derivatives as carbonic anhydrase inhibitors revealed that the substituent attached to the nitrogen atom of the isoindolinone ring significantly affects the compound's antioxidant potential. nih.gov Specifically, a cyclohexanol (B46403) group led to the highest antioxidant activity, while an ethyl group resulted in the lowest, suggesting the cyclohexanol moiety is critical for the radical scavenging mechanism. nih.gov

The introduction of specific functional groups can also confer or enhance particular biological activities. N-substituted derivatives of phthalimide (B116566), a related structure, have shown analgesic, anti-inflammatory, and anticonvulsant properties. mdpi.comresearchgate.net The development of new isoindoline-1,3-dione derivatives has been pursued to obtain non-steroidal analgesics with reduced side effects. mdpi.com

Table 1: Impact of N-Substituents on the Antioxidant Activity of Isoindolinone Derivatives

| Compound | N-Substituent | Antioxidant Activity |

|---|---|---|

| 2a | Ethyl | Lowest |

| 2f | Cyclohexanol | Highest |

Data sourced from a study on novel isoindolinone derivatives, indicating the critical role of the N-substituent in radical scavenging. nih.gov

Impact of Positional Isomerism and Stereochemistry on Compound Efficacy and Selectivity

Positional isomerism, which involves the differential placement of functional groups on the isoindolinone core, can have a profound effect on a compound's biological profile. quora.comuou.ac.in Even subtle shifts in a substituent's position can alter the molecule's shape and electronic distribution, thereby affecting its ability to bind to a target receptor or enzyme active site. For instance, in the synthesis of semi-synthetic isoindolinone isomers from Stachybotrys chartarum, two distinct regiospecific isomers were generated depending on the position of the carbonyl group. nih.gov These isomers exhibited different chromatographic retention times, UV-spectral properties, and, importantly, distinct biological activities, with one regioisomer showing lower cytotoxicity and higher metabolic turnover. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms, is another critical determinant of efficacy and selectivity. Many biological targets, such as enzymes and receptors, are chiral and will interact differently with enantiomers (non-superimposable mirror images) of a chiral drug molecule. sydney.edu.au The incorporation of a methyl group at the C-3 position of the isoindolinone ring, creating a tetrasubstituted carbon stereocenter, has been noted as particularly important for influencing binding affinity to receptors. nih.gov The synthesis of specific stereoisomers is a significant challenge but is crucial for developing potent and selective drugs. For example, the (S)-enantiomer of PD172938, an isoindolinone derivative, is a potent dopamine (B1211576) D4 ligand, highlighting the importance of stereoselectivity. nih.gov Research has also focused on developing asymmetric syntheses to produce enantiomerically pure isoindolinones. researchgate.net

Table 2: Comparison of Isoindolinone Regioisomers

| Property | Isomer A (Carbonyl at position 8) | Isomer B (Carbonyl at position 9) |

|---|---|---|

| Cytotoxicity | Higher | Lower |

| Metabolism | Slower | Faster |

| Biological Activity | Different Profile | Different Profile |

Based on findings from semi-synthetic isoindolinones derived from *Stachybotrys chartarum. nih.gov*

Rational Design Strategies for Optimizing Isoindolinone Scaffolds

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and the drug-target interactions. For isoindolinone-based compounds, this involves a variety of computational and experimental strategies to optimize their biological profiles.

Scaffold Optimization and Diversification for Improved Biological Profiles

Scaffold optimization involves modifying the core isoindolinone structure to enhance desired properties like potency, selectivity, and metabolic stability. This can include the introduction of various substituents, alteration of ring systems, or the fusion of other heterocyclic rings to the isoindolinone framework. The goal is to create a diverse library of compounds for biological screening. mdpi.com

A modular approach, often employed in rational design, involves a "head, core, linker, and tail" strategy. nih.gov In the case of novel carbonic anhydrase inhibitors, the isoindolinone scaffold served as the core pharmacophore, while variations in the "tail" (substituents on the nitrogen) led to compounds with high affinity and potent inhibitory activity. nih.gov The synthesis of new isoindoline-1,3-dione derivatives is an active area of research to develop compounds with improved analgesic and anti-inflammatory effects. mdpi.com

Pharmacophore Modeling and Ligand-Based Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based design strategies, such as pharmacophore modeling, are employed. youtube.com A pharmacophore model represents the essential steric and electronic features of a series of active compounds that are necessary for biological activity. This model can then be used to virtually screen large compound databases to identify new molecules with the potential for similar activity. youtube.comfrontiersin.org

Pharmacophore models are typically generated by aligning a set of active molecules and identifying common features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov For instance, a pharmacophore model for non-steroidal aromatase inhibitors identified a nitrogen-containing heterocyclic group as a key feature for interacting with the heme iron of the enzyme. nih.gov This approach has been successfully used to identify potential inhibitors from natural product databases. frontiersin.orgnih.gov

Structure-Based Drug Design (SBDD) in Isoindolinone Derivative Development

When the 3D structure of the biological target is available, structure-based drug design (SBDD) becomes a powerful tool. youtube.com SBDD utilizes the crystal structure of the target protein, often in complex with a ligand, to guide the design of more potent and selective inhibitors. nih.govyoutube.com

Molecular docking, a key component of SBDD, predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This allows researchers to visualize the interactions between the ligand and the active site residues and to propose modifications that could enhance binding affinity. For example, in the design of PI3Kγ inhibitors, molecular docking was used to understand the binding modes of isoindolinone derivatives within the ATP binding pocket of the enzyme. nih.gov This revealed key hydrogen bonding interactions and guided the design of compounds that could interact with specific regions of the active site, such as the hinge region and selectivity pockets. nih.gov Structure-guided design has also been instrumental in the discovery of novel B-Raf inhibitors based on isoindoline-1,3-dione scaffolds. nih.gov

Future Research Directions and Emerging Applications of 5 Fluoro 2 Methylisoindolin 1 One and Isoindolinone Derivatives

Innovations in Green Chemistry Approaches for Isoindolinone Synthesis

The synthesis of isoindolinones has traditionally involved methods that can be environmentally taxing. rsc.org However, the principles of green chemistry are increasingly being applied to develop more sustainable synthetic routes. jddhs.com Recent advancements focus on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency.

One promising approach involves the use of catalytic tandem reactions. For instance, a green and mild method has been developed for the direct assembly of isoindolinone scaffolds from 2-cyanobenzaldehydes and α,β-unsaturated ketones or esters. rsc.org This reaction proceeds at room temperature in the presence of a fluorous phosphine (B1218219) organocatalyst and utilizes recyclable solvents, significantly reducing resource consumption and waste. rsc.orgrsc.org

Another eco-friendly strategy is the use of transition-metal-free protocols, which avoid the hazardous conditions associated with many metal-based pathways. rsc.org Researchers have developed a one-pot method for synthesizing novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols under mild, metal-free conditions. nih.gov This approach is advantageous due to its short reaction times and environmentally benign nature. nih.gov Furthermore, rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with vinylene carbonate in ethanol (B145695) at room temperature provides an environmentally friendly route to 3,4-unsubstituted isoquinolones, which are structurally related to isoindolinones. chemistryviews.org

The development of methods with high atom, pot, and step economy is a central goal. rsc.org These innovative synthetic strategies not only make the production of isoindolinones more sustainable but also open up avenues for creating a wider diversity of derivatives for biological screening.

Application of Advanced Mechanistic Probes for Uncovering Novel Biological Pathways

Understanding the precise molecular mechanisms by which isoindolinone derivatives exert their biological effects is crucial for the development of targeted therapies. Advanced mechanistic probes are instrumental in elucidating these pathways.

For instance, some isoindolinone derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers. nih.gov Mechanistic studies using tools like Gli-luciferase reporter assays have shown that these compounds can suppress Hh signaling by blocking the translocation of key proteins, Smoothened (Smo) and Gli, into the primary cilia. nih.gov This provides a clear mechanism of action and a basis for further optimization of these compounds as anticancer agents.

In the context of neurodegenerative diseases, phytochemicals, some of which contain indole-related structures, are being investigated for their ability to regulate neurotrophins. nih.gov Advanced techniques can be used to probe how isoindolinone derivatives might interact with pathways involving neurotrophic factors like brain-derived neurotrophic factor (BDNF) and inhibit inflammatory mediators, potentially offering neuroprotective effects. nih.gov

Furthermore, the use of 3D probes is valuable for designing novel inhibitors of protein-protein interactions (PPIs), such as the MDM2-p53 interaction, which is a key target in cancer therapy. nih.gov Certain isoindolinone-containing scaffolds have been identified as potential inhibitors of this interaction. nih.gov Probing the binding modes and structural requirements for potent inhibition will be a key area of future research.

Development of Sophisticated Computational Models for Predictive Pharmacology

Computational modeling is becoming an indispensable tool in drug discovery, allowing for the prediction of pharmacokinetic and pharmacodynamic properties of new chemical entities. universiteitleiden.nl For isoindolinone derivatives, these models can accelerate the identification of promising drug candidates and guide synthetic efforts.

Machine learning algorithms are also being employed to develop computational models that can predict drug reactions and activities. ijcjournal.org For the isoindolinone scaffold, these models could be trained on existing data to predict the anticancer, anti-inflammatory, or neuroprotective potential of novel derivatives. ontosight.ai This predictive capability can help prioritize which compounds to synthesize and test, saving time and resources.

Molecular docking studies are another critical computational tool. For example, in silico docking has been used to show that a ferrocene-substituted isoindolinone derivative binds efficiently to the Bcl-B protein, suggesting a potential mechanism for its anticancer activity. researchgate.netconsensus.app These computational insights provide a structural basis for the observed biological effects and can guide the design of more potent and selective inhibitors.

Expanding the Therapeutic Potential of Isoindolinone Scaffolds in Underexplored Disease Areas

The biological activities of isoindolinone derivatives are well-documented in areas like cancer and inflammation. ontosight.aijocpr.com However, the versatility of this scaffold suggests that its therapeutic potential may extend to a wider range of diseases.

Neurodegenerative Diseases: While some research has explored the neuroprotective effects of isoindolinone-related compounds, this remains a relatively underexplored area. nih.govontosight.ai Given that some phytochemicals with structural similarities have shown promise in modulating pathways relevant to diseases like Alzheimer's, there is a strong rationale for systematically screening isoindolinone libraries for activity in this domain. nih.gov

Infectious Diseases: Isoindolinone derivatives have been reported to possess antibacterial and antifungal properties. nih.govbeilstein-journals.org For example, certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov Further exploration of the isoindolinone scaffold could lead to the discovery of novel antimicrobial agents, which are urgently needed to combat rising antibiotic resistance. Some derivatives have also shown antiviral activity, for instance, against the SARS-CoV-2 3CL protease. rsc.org

Cardiovascular Diseases: While not a primary focus of current research, the diverse biological activities of isoindolinones suggest potential applications in cardiovascular medicine. Future studies could explore the effects of these compounds on targets relevant to heart disease and hypertension.

The table below summarizes the diverse biological activities of various isoindolinone derivatives, highlighting the broad therapeutic potential of this scaffold.

| Derivative Class | Biological Activity | Reference |

| General Isoindolinones | Anticancer, Anti-inflammatory, Neuroprotective | ontosight.ai |

| Ferrocene-substituted | Anticancer, Antioxidant | researchgate.netconsensus.app |

| Tryptophanol-derived | p53 Activators | mdpi.com |

| Quinazolinone-fused | Hedgehog Pathway Inhibitors | nih.gov |

| General Isoindolinones | Antibacterial, Antifungal | nih.govnih.gov |

| Continuous Quaternary Carbon-containing | Antiviral (SARS-CoV-2 3CLpro) | rsc.org |

Exploration of Isoindolinones in Chemical Biology and Material Science Research

Beyond their therapeutic applications, isoindolinone scaffolds are also finding use in the fields of chemical biology and material science. rsc.org

In chemical biology , isoindolinones can be used as molecular probes to study biological processes. Their ability to interact with specific cellular targets makes them valuable tools for dissecting complex signaling pathways. rsc.org For example, fluorescently labeled isoindolinones could be used to visualize the localization and dynamics of their target proteins within living cells.

In material science , the structural properties of isoindolinones make them attractive candidates for the development of new materials. They have been investigated for their potential as fluorescent probes and synthetic dyes. rsc.org The rigid, planar structure of the isoindolinone core can be modified to tune its photophysical properties, leading to the creation of novel fluorescent materials with applications in sensing, imaging, and optoelectronics.

The continued exploration of the chemical space around the isoindolinone scaffold, including compounds like 5-Fluoro-2-methylisoindolin-1-one, promises to yield not only new therapeutic agents but also valuable tools for basic research and innovative materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.